molecular formula C18H20NO5P B12528951 Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate CAS No. 797763-29-2

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate

Cat. No.: B12528951
CAS No.: 797763-29-2
M. Wt: 361.3 g/mol
InChI Key: GCPANZRXULZTCU-UHFFFAOYSA-N
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Description

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate typically involves the reaction of 9-oxoacridine with diethyl phosphite in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-Methylbenzylphosphonate: Another organophosphorus compound with similar structural features.

    Phosphonic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is unique due to the presence of the acridine moiety, which imparts specific chemical and biological properties

Properties

CAS No.

797763-29-2

Molecular Formula

C18H20NO5P

Molecular Weight

361.3 g/mol

IUPAC Name

10-(diethoxyphosphorylmethoxy)acridin-9-one

InChI

InChI=1S/C18H20NO5P/c1-3-23-25(21,24-4-2)13-22-19-16-11-7-5-9-14(16)18(20)15-10-6-8-12-17(15)19/h5-12H,3-4,13H2,1-2H3

InChI Key

GCPANZRXULZTCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CON1C2=CC=CC=C2C(=O)C3=CC=CC=C31)OCC

Origin of Product

United States

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